6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multistep organic reactions. One common approach includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and are also studied for their potential as therapeutic agents.
Indole Derivatives: Indole-based compounds have diverse biological activities and are used in various medicinal applications.
Benzimidazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific structure, which allows for selective interaction with molecular targets. This selectivity can lead to more effective and targeted therapeutic effects compared to other similar compounds .
Properties
CAS No. |
858765-83-0 |
---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)28-20(24)17(22(29)25-13-15-7-9-16(31-3)10-8-15)12-18-21(28)26-19-6-4-5-11-27(19)23(18)30/h4-12,14,24H,13H2,1-3H3,(H,25,29) |
InChI Key |
GIYOUEWDWQKDGC-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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